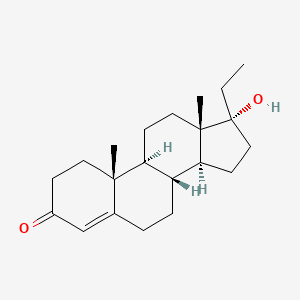

17alpha-Hydroxy-4-pregnen-3-one

Description

Properties

CAS No. |

3090-78-6 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3/t16-,17+,18+,19+,20+,21-/m1/s1 |

InChI Key |

FGPGANCDNDLUST-SJFWLOONSA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomeric SMILES |

CC[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyms |

17 alpha-hydroxy-4-pregnen-3-one 17-HPEO 17-hydroxypregn-4-ene-3-one 17-hydroxypregn-4-ene-3-one, (17alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: CYP17A1 Enzymology and 17-Hydroxyprogesterone Synthesis

[1]

Executive Summary

This technical guide provides a mechanistic and operational analysis of Cytochrome P450 17A1 (CYP17A1) , the gatekeeper enzyme governing the divergence between glucocorticoid and androgen biosynthesis. The primary focus is the synthesis of 17-hydroxyprogesterone (17-OHP) via the enzyme's

Targeted at drug discovery scientists and endocrine researchers, this document details the structural basis of CYP17A1's dual-functionality, the allosteric regulation by Cytochrome b5 , and validated LC-MS/MS methodologies for quantifying 17-OHP in biological matrices.

Part 1: Mechanistic Enzymology of CYP17A1

CYP17A1 is a microsomal monooxygenase that catalyzes two distinct reactions on the same active site heme iron. Understanding the partition between these two activities is critical for interpreting 17-OHP accumulation (as seen in Congenital Adrenal Hyperplasia) versus androgen production (relevant to Prostate Cancer).

The Dual-Function Catalytic Cycle

CYP17A1 possesses two activities that occur sequentially but are regulated independently:

-

-Hydroxylase Activity:

-

Substrates: Pregnenolone (

5) and Progesterone ( -

Mechanism: Standard P450 "Groves rebound" mechanism.[3] The heme-thiolate active site generates a Compound I (ferryl-oxo porphyrin cation radical) species that abstracts a hydrogen from C17, followed by hydroxyl recombination.

-

Product: 17-OH Pregnenolone or 17-OH Progesterone (17-OHP) .[1][2][3][4]

-

Kinetics: This reaction is thermodynamically favorable and tightly coupled to NADPH consumption.

-

-

17,20-Lyase Activity:

-

Substrates: 17-OH Pregnenolone and 17-OHP.[1][2][3][4][5][6]

-

Mechanism: Scission of the C17-C20 carbon bond to release the C2 acetyl group (as acetic acid) and form C19 steroids (DHEA or Androstenedione).

-

Regulation: This step is generally rate-limiting. In humans, the conversion of 17-OHP to Androstenedione is negligible (favoring the

5 pathway for androgens).

-

The Critical Role of Cytochrome b5

The accumulation of 17-OHP is dictated by the ratio of hydroxylase to lyase activity. Cytochrome b5 (cyt b5) is the obligate allosteric regulator that shifts this balance.

-

Absence of cyt b5: CYP17A1 acts almost exclusively as a hydroxylase. The reaction stops at 17-OHP, which then proceeds to Cortisol synthesis via CYP21A2.

-

Presence of cyt b5: Cyt b5 binds CYP17A1, enhancing the interaction with P450 Oxidoreductase (POR).[7] This facilitates the transfer of the second electron required for the lyase reaction, pushing the pathway toward DHEA/Androgens.

Technical Insight: In drug development assays, omitting cyt b5 from recombinant systems will artificially inflate 17-OHP stability and underestimate lyase potential.

Part 2: The Steroidogenic Signaling Pathway

The following diagram illustrates the pivotal position of CYP17A1.[3] Note how 17-OHP serves as the branch point between Glucocorticoids (Cortisol) and Sex Steroids.[5]

Caption: CYP17A1 acts as the gateway enzyme. 17-OHP accumulation (Red) occurs when Lyase activity (Green path) is low or inhibited, shunting substrate toward Cortisol (Yellow).

Part 3: Experimental Protocol for 17-OHP Quantification

In modern drug development, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has replaced Immunoassays (RIA/ELISA) as the gold standard due to the latter's cross-reactivity with steroid sulfates.

Method Validation Criteria (Self-Validating System)

To ensure Trustworthiness , the assay must include:

-

Internal Standard (IS): Deuterated 17-OHP (

-17OHP or -

Matrix Matching: Calibrators must be prepared in charcoal-stripped serum to mimic the biological background.

-

Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for neutral steroids like 17-OHP to reduce susceptibility to matrix effects (phospholipids).

Detailed Workflow: LC-MS/MS Quantification

Reagents:

-

Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[8]

-

Solvent B: Methanol + 0.1% Formic Acid.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE).[5][8][9]

| Step | Action | Mechanistic Rationale |

| 1. Spiking | Add 20 | Establishes the reference ratio before any sample loss occurs. |

| 2. LLE | Add 1.0 mL MTBE . Vortex 5 mins. Centrifuge 10 mins @ 3000g. | Liquid-Liquid Extraction (LLE) removes proteins and salts. MTBE is selective for non-polar steroids. |

| 3. Transfer | Freeze the aqueous (bottom) layer in dry ice/ethanol bath. Pour off organic (top) layer. | "Snap-freezing" prevents contamination from the aqueous phase during transfer. |

| 4. Drying | Evaporate organic layer under | Concentrates the analyte. |

| 5. Reconstitution | Dissolve residue in 100 | Matches the initial mobile phase conditions to prevent peak broadening. |

| 6. LC Separation | Inject 20 | Separates 17-OHP from isobaric interferences (e.g., 21-deoxycortisol). |

| 7. MS Detection | Triple Quadrupole in SRM Mode. | Quantifier Transition: 331.2 |

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for high-specificity 17-OHP quantification.

Part 4: Drug Development Context

When developing CYP17A1 inhibitors (e.g., analogues of Abiraterone), distinguishing between hydroxylase and lyase inhibition is vital.

-

Total Blockade: Inhibitors binding the heme iron (Type II inhibitors) usually block both steps. This leads to mineralocorticoid excess because upstream precursors (Progesterone/DOC) accumulate.

-

Selective Lyase Inhibition: The "Holy Grail" of prostate cancer therapy. This requires targeting the interaction between CYP17A1 and Cytochrome b5 or the phosphorylation site, rather than the heme active site.

Data Interpretation Table:

| Observation in Assay | Enzyme Status | Clinical/Experimental Implication |

| High Progesterone | Hydroxylase Inhibited | Total CYP17A1 blockade. Risk of hypertension (mineralocorticoid excess). |

| High 17-OHP | Lyase Inhibited | Selective inhibition (or lack of cyt b5). Ideal for androgen deprivation without cortisol loss. |

References

-

Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders.[10][11][12][13][14] Endocrine Reviews, 32(1), 81–151.[10][11][13][14]

-

Petrunak, E. M., et al. (2014). Structure of human steroidogenic cytochrome P450 17A1 with substrates. Journal of Biological Chemistry, 289(47), 32952-32964.

-

Thermo Fisher Scientific. High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes. Application Note.

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) profiling of steroids in times of modern LC-MS/MS. Journal of Steroid Biochemistry and Molecular Biology.

Sources

- 1. medlineplus.gov [medlineplus.gov]

- 2. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. CYP17A1 - Wikipedia [en.wikipedia.org]

- 7. Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lcms.cz [lcms.cz]

- 10. Walter L Miller - Google Scholar [scholar.google.com.hk]

- 11. semanticscholar.org [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]

Biosynthesis of androstenedione from 17alpha-Hydroxy-4-pregnen-3-one

Title: Technical Guide: Biosynthesis of Androstenedione from 17

Executive Summary

This technical guide analyzes the biosynthesis of Androstenedione (AD) specifically from the substrate 17

For drug development professionals , this guide serves a dual purpose:

-

Target Validation: Understanding the human CYP17A1 17,20-lyase mechanism (the

pathway) is essential for developing selective inhibitors for castration-resistant prostate cancer (CRPC) and Congenital Adrenal Hyperplasia (CAH).[1] -

API Manufacturing: It details the microbial biotransformation pathways used to synthesize Androstenedione as a key intermediate for steroidal active pharmaceutical ingredients (APIs).[1]

Part 1: The Enzymatic Core (Physiological Mechanism)[1]

The conversion of 17-OHP to Androstenedione is catalyzed by the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1).[2][3][4][5] This reaction involves the scission of the C17-C20 carbon bond.[6][7][8]

The Reaction Stoichiometry

The reaction consumes one molecule of molecular oxygen and one molecule of NADPH (via Cytochrome P450 Oxidoreductase, POR).[1]

[1]The vs. Pathway Distinction

A critical nuance for researchers is the substrate preference of human CYP17A1 compared to other species (e.g., porcine).[1]

-

Pathway (Predominant in Humans): 17-OH Pregnenolone

-

Pathway (The Topic of this Guide): 17-OH Progesterone

Mechanistic Diagram: The P450 Cycle

The following diagram illustrates the specific bond cleavage and the release of acetic acid as a byproduct.

Figure 1: The CYP17A1 17,20-lyase reaction pathway converting 17-OHP to Androstenedione.[1]

Part 2: Cofactor Regulation (The "b5" Switch)

The most common failure point in recreating this biosynthesis in vitro is the omission of Cytochrome

The Allosteric Necessity

CYP17A1 has two activities: hydroxylase and lyase.[2][5]

-

Without Cyt

, CYP17A1 acts almost exclusively as a hydroxylase (Progesterone -

With Cyt

, the enzyme undergoes a conformational change that facilitates the interaction with POR, increasing the flow of electrons required for the second oxidative step (the lyase reaction) [2].[1][5]

Mechanism of Action

Cyt

Table 1: Kinetic Impact of Cytochrome

| Parameter | Without Cyt | With Cyt | Impact |

| ~20 | ~20 | Minimal change in affinity. | |

| < 0.5 nmol/min/nmol | > 5.0 nmol/min/nmol | >10-fold increase in lyase activity.[1] | |

| Product Ratio (AD : 17-OHP) | Negligible AD formed | Significant AD formed | Shift from "dead-end" to androgen synthesis.[1] |

Part 3: Industrial Biocatalysis (API Production)

For pharmaceutical manufacturing, extracting AD from animal sources is obsolete.[1] The industry relies on microbial biotransformation of phytosterols.[4] While the human pathway is inefficient for 17-OHP, engineered microbial systems are optimized for this conversion.[1]

Microbial Strains

-

Mycobacterium smegmatis / neoaurum: Capable of degrading the side chain of phytosterols (sitosterol/campesterol) directly to Androstenedione [4].

-

Engineered Yarrowia lipolytica: Yeast strains engineered with bovine CYP17A1 are used because bovine CYP17A1 has a much higher affinity for the

pathway (17-OHP

Bioprocess Workflow

-

Substrate: Micronized Phytosterols or Progesterone.[1]

-

Biotransformation:

-

Purification: Solvent extraction followed by crystallization.[1]

Part 4: Experimental Protocol (In Vitro Assay)

Objective: To measure the rate of Androstenedione formation from 17-OHP using recombinant CYP17A1 microsomes. This is the standard assay for screening CYP17A1 inhibitors (e.g., Abiraterone analogs).[1]

Reagents & System Setup

-

Buffer: 50 mM Potassium Phosphate (pH 7.4) with 5 mM MgCl

.[1] -

Enzyme Source: Human CYP17A1 + POR + Cyt

supersomes (Corning/Gentest or similar).[1] Note: Ratio of CYP:POR:b5 should be optimized to 1:4:2 for max lyase activity. -

Substrate: 17

-Hydroxyprogesterone (Stock: 10 mM in DMSO).[1] Final assay concentration: 2 -

Regeneration System: 10 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase, 1 mM NADP

.[1]

Assay Workflow (DOT Visualization)

Figure 2: Step-by-step workflow for the in vitro kinetic characterization of CYP17A1 lyase activity.

Analytical Conditions (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m).[1] -

Mobile Phase: Isocratic Acetonitrile:Water (50:50 v/v) or Methanol:Water gradient.[1]

-

Detection: UV at 240 nm (detects the

-unsaturated ketone in ring A).[1] -

Retention Time: 17-OHP elutes earlier; Androstenedione elutes later due to loss of the hydrophilic side chain.

Part 5: Troubleshooting & Optimization

-

Low Conversion Rates:

-

Substrate Inhibition:

-

Material Balance Errors:

References

-

Auchus, R. J. (2017).[1] The classic and nonclassic congenital adrenal hyperplasias. Endocrine Practice, 23(9), 1106-1110.[1]

-

Auchus, R. J., & Miller, W. L. (2012).[1] Defects in androgen biosynthesis causing 46,XY disorders of sex development. Seminars in Reproductive Medicine, 30(5), 417–426.[1]

-

Khatri, Y., et al. (2016).[1] Cytochrome b5 Activates the 17,20-Lyase Activity of Human Cytochrome P450 17A1 by Increasing the Coupling of NADPH Consumption to Androgen Production.[9] Biochemistry, 55(31), 4356–4365.[1][9]

-

Donova, M. V., & Egorova, O. V. (2012).[1] Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447.[1]

-

Mauersberger, S., et al. (2002).[1] Biotransformation of progesterone to 17α-hydroxyprogesterone and androstenedione by engineered Yarrowia lipolytica. Journal of Biotechnology, 99(3), 237-245.[1]

Sources

- 1. Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CYP17A1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Cytochrome b5 Activates the 17,20-Lyase Activity of Human Cytochrome P450 17A1 by Increasing the Coupling of NADPH Consumption to Androgen Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Separation of 17-Hydroxyprogesterone (17-OHP)

[1][2][3][4]

Strategic Overview & Scientific Rationale

17-Hydroxyprogesterone (17-OHP) is a C-21 steroid hormone and a critical biomarker for Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.[1][2][3][4][5] In drug development, accurate quantification of 17-OHP is essential for two distinct purposes:

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Monitoring adrenal suppression during corticosteroid therapy.

-

API Analysis: Purity assessment of progesterone-derived therapeutics (e.g., 17-OHP Caproate).

The Separation Challenge

The primary analytical challenge is structural isomerism and isobaric interference . 17-OHP (

-

21-Deoxycortisol (21-DF): The most critical interference in CAH diagnosis.

-

11-Deoxycortisol: A downstream metabolite.[6]

-

Progesterone: The direct precursor.

-

Cortisol: The glucocorticoid end-product.[6]

Why HPLC-UV? While LC-MS/MS is the clinical gold standard for sensitivity, HPLC-UV remains the workhorse for pharmaceutical QC and routine screening where cost-efficiency and robustness are paramount. This protocol focuses on a self-validating HPLC-UV system capable of resolving these critical pairs.

Chemical Logic & Detection Mechanism

Hydrophobicity & Column Selection

17-OHP is lipophilic (LogP

-

Stationary Phase: A C18 (Octadecylsilane) column is required.

-

Mechanism: Partition chromatography. The hydroxyl group at C-17 reduces retention slightly compared to Progesterone, but the lack of hydroxyls at C-11 and C-21 makes it more retained than Cortisol.

Detection Wavelength (The "Why" of 240 nm)

Steroid hormones possess an

- : This conjugation exhibits a strong absorption maximum at 240–242 nm .

-

Specificity: Detection at 254 nm is possible but results in a ~40% loss of sensitivity compared to 240 nm.

Visualization: Analytical Workflow & Steroid Pathway

The following diagrams illustrate the analytical process and the biological context of the separation.

Diagram 1: Steroidogenic Interference Map

This diagram highlights the structural neighbors that must be separated.

Figure 1: Metabolic pathway showing 17-OHP and its critical downstream/upstream interferences.

Diagram 2: Sample Preparation Workflow

Step-by-step logic for extracting 17-OHP from biological matrices.

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for serum analysis.

Experimental Protocols

Protocol A: Sample Preparation (Biological Matrix)

Objective: Remove proteins and phospholipids while maximizing recovery of neutral steroids.

-

Aliquot: Transfer 500 µL of serum/plasma into a glass centrifuge tube.

-

Internal Standard (IS): Add 50 µL of Medroxyprogesterone Acetate (MPA) working solution (1 µg/mL). Vortex for 10 sec.

-

Note: MPA is structurally similar but chromatographically distinct (elutes later due to the acetate group).

-

-

Extraction: Add 3.0 mL of extraction solvent: n-Hexane : Ethyl Acetate (1:1 v/v) .

-

Rationale: This mixture balances non-polar extraction (hexane) with polar recovery (ethyl acetate), minimizing co-extraction of highly polar interferences.

-

-

Agitation: Vortex vigorously for 2 minutes or rotate for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass tube.

-

Drying: Evaporate under a gentle stream of Nitrogen at 45°C .

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex well.

Protocol B: HPLC Instrumentation & Conditions

Objective: Baseline separation of 17-OHP from Cortisol and Progesterone.

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., 150 x 4.6 mm, 5 µm) | High carbon load (>15%) ensures retention of non-polar steroids. |

| Mobile Phase | Acetonitrile : Water (55 : 45 v/v) | Isocratic mode provides stable baseline for UV detection. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Controls viscosity and retention time reproducibility. |

| Wavelength | 240 nm | |

| Injection Vol | 20 - 50 µL | Higher volume compensates for UV sensitivity limits. |

| Run Time | ~15 minutes | 17-OHP typically elutes at 6–8 mins; Progesterone at 10–12 mins. |

Gradient Option (For Complex Profiles): If 21-Deoxycortisol interference is observed (elutes very close to 17-OHP), switch to a gradient:

-

0-2 min: 40% ACN

-

2-15 min: 40% -> 70% ACN

-

15-20 min: Re-equilibration

Validation & System Suitability

To ensure Trustworthiness and Self-Validation , every run must meet these criteria before data release.

System Suitability Parameters (Acceptance Criteria)

| Parameter | Limit | Calculation / Note |

| Resolution ( | > 1.5 | Between 17-OHP and nearest peak (usually Progesterone or Cortisol). |

| Tailing Factor ( | 0.9 < T < 1.2 | Ensures peak symmetry; critical for accurate integration. |

| Precision (RSD) | < 2.0% | Based on 5 replicate injections of standard. |

| Theoretical Plates ( | > 5000 | Indicates column efficiency. |

Performance Characteristics

-

Linearity: 1.0 – 1000 ng/mL (

).[7] -

LOD (Limit of Detection): ~0.5 ng/mL (Signal-to-Noise ratio = 3).

-

Recovery: 85% – 105% (validated using spiked serum matrix).

Troubleshooting Guide

Issue 1: Co-elution of 17-OHP and 21-Deoxycortisol

-

Cause: Mobile phase is too strong (too much organic solvent).

-

Fix: Reduce Acetonitrile content by 2-3% (e.g., change from 55% to 52%). This increases interaction with the stationary phase, leveraging the slight polarity difference between the hydroxyl positions.

Issue 2: Low Sensitivity

-

Cause: Wrong wavelength or sample dilution.

-

Fix: Verify detector is set to 240 nm , not 254 nm. Increase injection volume to 50 µL or concentrate the sample further during the drying step (reconstitute in 100 µL instead of 200 µL).

Issue 3: Drifting Retention Times

-

Cause: Temperature fluctuation or column equilibration.

-

Fix: Use a column oven set to 30°C. Ensure at least 20 column volumes of equilibration time before the first injection.

References

-

Clinical Relevance & Pathway

-

Speiser, P. W., et al. "Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline." The Journal of Clinical Endocrinology & Metabolism, 2018. Link

-

-

HPLC Methodology (CDC/Clinical Chemistry)

-

Lacey, J. M., et al. "Improved Specificity of Newborn Screening for Congenital Adrenal Hyperplasia by Second-Tier Steroid Profiling." Clinical Chemistry, 2004. Link

-

-

Extraction Protocols

-

Rossi, C., et al. "Immunoassay and LC-MS/MS for the measurement of 17-hydroxyprogesterone: a comparison." Journal of Chromatography B, 2009. Link

-

-

Chemical Data

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6238, 17-Hydroxyprogesterone. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]

- 5. Guide to 17-Hydroxyprogesterone: Key Facts Explained | Learn with Superpower [superpower.com]

- 6. lcms.cz [lcms.cz]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Preparation and Handling of 17α-Hydroxyprogesterone (17α-OHP) Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for 17α-Hydroxyprogesterone (17α-OHP). Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results. This note details the physicochemical properties of 17α-OHP, provides a validated step-by-step protocol for stock solution preparation, outlines essential safety precautions, and discusses methods for quality control and long-term storage.

Introduction: The Criticality of Proper Stock Solution Preparation

17α-Hydroxyprogesterone (17α-OHP), also known as hydroxyprogesterone, is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, androgens, and estrogens[1]. Due to its biological significance, it is widely used in endocrinology research, drug discovery, and clinical diagnostics[1][2].

Foundational Knowledge: Physicochemical Properties and Solvent Selection

A thorough understanding of the compound's properties is the first step in designing a successful protocol. 17α-OHP is a crystalline solid with poor aqueous solubility, necessitating the use of organic solvents for creating concentrated stock solutions[2][3].

| Property | Value | Source |

| IUPAC Name | 17-hydroxypregn-4-ene-3,20-dione | [1] |

| CAS Number | 68-96-2 | [1][2] |

| Molecular Formula | C₂₁H₃₀O₃ | [1][4] |

| Molar Mass | 330.46 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [5] |

Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical decision in this process. An ideal solvent should fully dissolve the compound at the desired concentration, be compatible with downstream applications (e.g., low toxicity in cell-based assays), and not promote degradation.

A comprehensive study measured the solubility of 17α-OHP in thirteen different organic solvents, demonstrating that solubility increases with temperature[2][6]. The data reveals that aprotic polar solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF) offer the highest solubility[2]. However, Dimethyl sulfoxide (DMSO) is often the preferred solvent in research settings due to its high solvating power for a wide range of compounds and its miscibility with aqueous media. For applications sensitive to DMSO, ethanol or methanol are viable alternatives, though they provide lower solubility.

| Solvent | Mole Fraction Solubility (x1) at 298.15 K (25°C) | Approx. mg/mL | Source |

| N,N-dimethylacetamide (DMA) | 3.53 x 10⁻² | ~280 | [2] |

| N,N-dimethylformamide (DMF) | 2.14 x 10⁻² | ~170 | [2] |

| Tetrahydrofuran (THF) | 1.83 x 10⁻² | ~130 | [2] |

| Acetone | 6.89 x 10⁻³ | ~48 | [2] |

| Ethanol | 2.50 x 10⁻³ | ~18 | [2] |

| Methanol | 1.70 x 10⁻³ | ~13 | [2] |

| Acetonitrile | 1.62 x 10⁻³ | ~7 | [2] |

Causality: The high solubility in solvents like DMA and DMSO is due to their polar aprotic nature, which effectively solvates the polar ketone and hydroxyl groups of the steroid molecule without the steric hindrance associated with protic solvents. While ethanol and methanol can also form hydrogen bonds, their overall solvating capacity for this specific structure is lower[2].

Safety and Handling Precautions

Trustworthiness in science begins with safety. 17α-Hydroxyprogesterone is classified as a hazardous substance with potential reproductive toxicity.[7][8]

-

Hazard Statement H360: May damage fertility or the unborn child.[7][8]

-

Hazard Statement H411: Toxic to aquatic life with long lasting effects.[8]

Mandatory Safety Procedures:

-

Consult the SDS: Always review the most current Safety Data Sheet (SDS) for the specific product from your supplier before handling.

-

Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood or a powder containment enclosure to prevent inhalation of the crystalline powder.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[5][7]

-

Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, vials) and unused solutions as hazardous chemical waste in accordance with local and federal regulations.

Experimental Protocol: Preparation of a 10 mM 17α-OHP Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common concentration for biological assays. Adjust volumes and mass as required.

Required Materials and Equipment

-

17α-Hydroxyprogesterone (CAS 68-96-2), solid

-

Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

-

Analytical balance (readable to 0.01 mg)

-

1.5 mL or 2.0 mL amber glass vial with a PTFE-lined cap

-

Calibrated micropipettes (P1000)

-

Vortex mixer

-

Weighing paper or boat

-

Spatula

Step-by-Step Methodology

-

Pre-Protocol Calculation:

-

Determine the mass of 17α-OHP required.

-

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 330.46 g/mol × 1000 mg/g = 3.30 mg

-

-

Compound Equilibration:

-

Remove the 17α-OHP container from storage (e.g., -20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents water condensation on the hygroscopic powder, which would lead to inaccurate weighing.

-

-

Gravimetric Measurement:

-

Inside a chemical fume hood, place a weigh boat on the analytical balance and tare it.

-

Carefully weigh out approximately 3.30 mg of 17α-OHP. Record the exact mass. Expertise: Weighing slightly more or less is acceptable, but the exact mass must be recorded to calculate the precise final concentration.

-

-

Solubilization:

-

Carefully transfer the weighed powder into a clean, labeled amber glass vial.

-

Using a calibrated micropipette, add the calculated volume of DMSO. To calculate the precise volume needed for your exact weight:

-

Volume (mL) = [Mass (mg) / 330.46 ( g/mol )] / 0.010 (mol/L)

-

Cap the vial securely.

-

-

Dissolution:

-

Vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

-

If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Avoid overheating, as it may degrade the compound.

-

Workflow Visualization

Caption: Workflow for preparing 17α-OHP stock solution.

Quality Control and Self-Validation

A protocol's trustworthiness is defined by its inherent checks and balances.

-

Gravimetric Accuracy: The primary validation for routine use is accurate gravimetric preparation. The use of a calibrated analytical balance and calibrated pipettes ensures the calculated concentration is reliable. Always recalculate the final concentration based on the actual mass weighed.

-

Actual Concentration (mM) = [Mass (mg) / 330.46 ( g/mol )] / Volume (L) × 1000

-

-

Visual Inspection: The final solution must be clear and free of any visible particulates. If crystals or precipitate are present, the compound is not fully dissolved, and the solution is not valid for use.

-

Analytical Verification (for cGMP/Clinical Applications): For applications requiring the highest level of validation, the concentration and purity of the stock solution should be confirmed using an analytical method such as HPLC-UV or LC-MS. This can verify the concentration and detect any potential degradation products.

Storage and Stability

Steroid hormones can be sensitive to degradation over time, especially when subjected to improper storage conditions.

-

Long-Term Storage: For maximum stability, stock solutions should be stored at -20°C or -80°C .[9]

-

Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or cryovials.[9] This practice is critical as it prevents repeated freeze-thaw cycles, which can significantly degrade the compound and introduce variability between experiments.

-

Light Sensitivity: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from photodecomposition.[5][9]

-

Labeling: Each aliquot must be clearly labeled with the compound name, exact concentration, solvent, and date of preparation.[9]

References

-

PubChem. (n.d.). 17alpha-Hydroxypregn-4-ene-3,20-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, G., et al. (2020). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

NP-MRD. (2009). NP-Card for 17alpha,20alpha-Dihydroxypregn-4-en-3-one (NP0000610). Retrieved from [Link]

-

Wikipedia. (n.d.). 17α-Hydroxyprogesterone. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: 17-Alpha-Hydroxy Progesterone Caproate. Retrieved from [Link]

-

Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

-

Yulita, M. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

ResearchGate. (2020). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

Sources

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1662-06-2: 17α,20β-Dihydroxy-4-pregnen-3-one [cymitquimica.com]

- 4. 17alpha-Hydroxypregn-4-ene-3,20-dione | C21H30O3 | CID 521928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. phytotechlab.com [phytotechlab.com]

Application Note: High-Performance Derivatization of 17-Hydroxyprogesterone for GC-MS Profiling

Executive Summary

17-hydroxyprogesterone (17-OHP) is a critical biomarker for Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is gaining popularity, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for comprehensive urinary steroid profiling due to its superior chromatographic resolution of structural isomers.

However, 17-OHP is thermally labile and polar. Direct GC analysis results in thermal degradation (dehydration to 17-deoxy steroids) and irreversible adsorption to the inlet liner. This Application Note details a robust two-step derivatization protocol (Methoximation-Silylation) that ensures thermal stability, prevents enolization, and yields highly reproducible quantitative results.

Chemical Basis & Mechanism

To successfully analyze 17-OHP by GC, two distinct chemical challenges must be addressed:

-

Keto-Enol Tautomerism: The ketone groups at C3 and C20 can enolize, leading to multiple silylated products and non-quantitative results.

-

Thermal Instability: The tertiary hydroxyl group at C17 is sterically hindered and prone to elimination at high temperatures.

The Solution: MOX-TMS Derivatization

We utilize a sequential reaction workflow:

-

Methoximation (MOX): Reaction with Methoxyamine HCl protects the carbonyl groups at C3 and C20, converting them to methyloximes. This "locks" the ketones, preventing enolization.

-

Note: This reaction creates stereoisomers (syn and anti) around the C=N double bond, often resulting in two distinct chromatographic peaks for a single analyte.

-

-

Trimethylsilylation (TMS): Reaction with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) targets the C17 hydroxyl group, replacing the active hydrogen with a trimethylsilyl group. This dramatically increases volatility and thermal stability.

Reaction Workflow Visualization

Figure 1: Sequential derivatization workflow converting native 17-OHP to its MOX-TMS derivative.

Materials & Reagents

-

17-OHP Standard: Certified Reference Material (Sigma-Aldrich or Cerilliant).

-

Internal Standard: 17-OHP-d8 or Medroxyprogesterone (if isotopic labels are unavailable).

-

Solvents: Methanol (LC-MS grade), Pyridine (Anhydrous, 99.8%).

-

Derivatization Reagent A (MOX): Methoxyamine hydrochloride (2% w/v in pyridine). Prepare fresh weekly.

-

Derivatization Reagent B (TMS): MSTFA activated with 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst for the hindered C17 hydroxyl.

-

Equipment: Heating block or shaking incubator capable of 60°C; Nitrogen evaporator.

Experimental Protocol

Step 1: Sample Preparation & Extraction

Biological fluids (plasma/urine) require extraction prior to derivatization to remove proteins and salts.

-

Add 20 µL of Internal Standard solution.

-

Perform Liquid-Liquid Extraction (LLE) using 2 mL of MTBE (Methyl tert-butyl ether) OR use C18 Solid Phase Extraction (SPE).

-

Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 40°C.

-

Critical Checkpoint: The sample must be completely dry . Any residual water will quench the silylation reagent (MSTFA) and produce interfering peaks.

-

Step 2: Methoximation (The "Locking" Step)

-

Add 50 µL of 2% Methoxyamine HCl in Pyridine to the dried residue.

-

Vortex for 30 seconds to ensure the residue is dissolved.

-

Incubate at 60°C for 60 minutes .

-

Expert Insight: Higher temperatures (up to 80°C) can speed this up, but 60°C is milder and prevents degradation of other labile steroids if profiling a panel.

-

Step 3: Silylation (The Volatilization Step)

-

Add 50 µL of MSTFA + 1% TMCS directly to the reaction vial (do not remove the pyridine).

-

Vortex briefly.

-

Incubate at 60°C for 30 minutes .

-

Allow to cool to room temperature.

-

Transfer to a GC autosampler vial with a glass insert.

-

Stability Note: Analyze within 24 hours. Moisture in the air will slowly hydrolyze the TMS groups.

-

GC-MS Method Parameters

Successful separation of 17-OHP from its isomers (e.g., 21-deoxycortisol) requires a carefully optimized temperature ramp.[4]

| Parameter | Setting | Rationale |

| Column | DB-5MS or DB-1MS (30m x 0.25mm x 0.25µm) | Non-polar phase standard for steroids. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent retention times. |

| Inlet | Splitless (1 min), 260°C | Maximizes sensitivity; high temp prevents adsorption. |

| Transfer Line | 280°C | Prevents condensation of high-boiling steroids. |

| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |

| Temp Program | 1. 100°C (hold 1 min)2. Ramp 30°C/min to 220°C3. Ramp 2.5°C/min to 260°C 4. Ramp 30°C/min to 300°C (hold 5 min) | The slow ramp (Step 3) is the "separation window" for complex steroid isomers. |

Mass Spectrometry Detection (SIM Mode)

For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode.[1]

-

Target Derivative: 17-hydroxyprogesterone-bis(methyloxime)-TMS ether.

-

Molecular Weight: 460 Da.

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| 17-OHP (MOX-TMS) | 429 (M - 31) | 460 (M+) | 370 (M - 90) |

| 17-OHP-d8 (IS) | 437 | 468 | 378 |

Note: The base peak is typically m/z 429, resulting from the loss of the methoxy group (-OCH3). The molecular ion (m/z 460) is often visible but lower intensity.

Data Analysis & Troubleshooting

Handling Isomer Peaks

Because methoximation forms syn and anti isomers, 17-OHP may appear as two close-eluting peaks (often a small shoulder peak followed by a major peak, or two distinct peaks).

-

Protocol: You must integrate BOTH peaks and sum their areas for quantification.

-

Validation: Ensure the ratio of Peak 1 to Peak 2 remains consistent across standards and samples. A shift in this ratio may indicate matrix interference.

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for common GC-MS steroid profiling issues.

References

-

NIST Chemistry WebBook. 17α-Hydroxyprogesterone, TMS derivative Mass Spectrum.[5] National Institute of Standards and Technology.[5] [Link]

-

Shackleton, C. H. (1986). Profiling steroid hormones and urinary steroids.[1][4][6][7] Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Agilent Technologies. GC/MS Analysis of Urinary Organic Acids and Steroids. Application Note 5991-6623EN. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. 17α-Hydroxyprogesterone, TMS derivative [webbook.nist.gov]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of 17α-Hydroxyprogesterone from Progesterone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the synthesis of 17α-Hydroxy-4-pregnen-3-one (17α-Hydroxyprogesterone, 17-OHP) from progesterone. 17-OHP is a critical endogenous steroid hormone and a key intermediate in the biosynthesis of glucocorticoids and sex steroids, making its efficient synthesis a topic of significant interest in pharmaceutical development.[1][2][3] This guide focuses on field-proven methodologies, emphasizing biotransformation as a highly specific and effective route, while also discussing the principles of chemical synthesis. We will explore the causality behind experimental choices, provide step-by-step protocols for synthesis and purification, and detail analytical methods for product validation, ensuring a robust and reproducible workflow.

Introduction and Strategic Overview

17α-Hydroxyprogesterone (17-OHP) is a C21 steroid hormone primarily produced in the adrenal glands and gonads.[3][4] It serves as a crucial precursor to cortisol via the actions of 21-hydroxylase and 11β-hydroxylase enzymes.[2][3] Its measurement is a primary diagnostic marker for congenital adrenal hyperplasia (CAH), a genetic disorder characterized by enzyme deficiencies in the steroidogenesis pathway.[5][6][7]

The synthesis of 17-OHP from progesterone presents a significant regiochemical challenge: the selective hydroxylation of the tertiary C-17 position. This position is sterically hindered and chemically unactivated, making direct chemical oxidation difficult without affecting other more reactive sites on the steroid nucleus. Therefore, synthetic strategies have largely pivoted towards biocatalysis, which leverages the exquisite specificity of enzymes.

This guide will detail two primary synthetic approaches:

-

Biotransformation (Enzymatic Synthesis): Utilizing whole-cell microorganisms or isolated enzymes to perform the targeted 17α-hydroxylation. This is the most direct and widely employed method for this specific conversion.

-

Chemical Synthesis: While direct hydroxylation is challenging, multi-step chemical routes, often starting from different steroid precursors like androstenedione, illustrate the chemical logic required to construct the 17α-hydroxy-20-keto side chain.

The following diagram illustrates the high-level strategic pathways for obtaining 17-OHP.

Caption: High-level overview of synthetic routes to 17α-Hydroxyprogesterone.

Biotransformation: The Regiospecific Approach

The enzymatic conversion of progesterone to 17-OHP is catalyzed by 17α-hydroxylase , a cytochrome P450 enzyme (CYP17A1).[1][2] This enzyme executes a highly specific hydroxylation at the C17 position. Whole-cell biotransformation using fungi or recombinant yeast is a practical and scalable method to achieve this.

Principle of Causality: Why Biotransformation Works Best

-

Specificity: P450 enzymes possess a precisely shaped active site that binds the progesterone substrate in a specific orientation, exposing only the C17-H bond to the reactive iron-oxo species for hydroxylation. This avoids the complex mixtures of over-oxidized and non-specifically oxidized products typical of chemical methods.

-

Mild Conditions: Biotransformations occur in aqueous media at or near physiological pH and temperature, preserving the integrity of the steroid core and eliminating the need for harsh reagents and protecting groups.

-

Substrate Bioavailability: A key challenge is the low aqueous solubility of progesterone. This is overcome by complexing the substrate with agents like cyclodextrins, which act as molecular carriers, shuttling the progesterone from the aqueous phase to the microbial cell membrane for uptake.[8]

Protocol 1: Fungal Biotransformation with Curvularia lunata

This protocol is based on established methods for fungal hydroxylation of steroids. Curvularia lunata is known to express potent 17α-hydroxylase activity.[8]

A. Materials and Reagents

-

Curvularia lunata (e.g., ATCC 12017)

-

Growth Medium: Potato Dextrose Broth (PDB) or similar fungal medium.

-

Progesterone (Substrate)

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Solvents: Methanol (for stock solutions), Ethyl Acetate (for extraction)

-

Shaking incubator, Autoclave, Centrifuge, Rotary evaporator

B. Step-by-Step Methodology

-

Inoculum Preparation: Aseptically transfer a culture of C. lunata to 100 mL of sterile PDB in a 250 mL Erlenmeyer flask. Incubate at 25-28°C with shaking (150-200 rpm) for 48-72 hours to obtain a dense mycelial culture.

-

Substrate Preparation:

-

Prepare a stock solution of progesterone in methanol (e.g., 50 mg/mL).

-

Prepare the progesterone-HPβCD complex: Dissolve progesterone and HPβCD (in a 1:1 molar ratio) in a minimal amount of methanol. Remove the solvent by rotary evaporation to form a solid complex. This significantly enhances the aqueous solubility of progesterone.[8]

-

-

Production Culture: Inoculate 1 L of sterile PDB in a 2 L baffled flask with 50 mL of the seed culture. Incubate for 24 hours under the same conditions as the inoculum.

-

Biotransformation:

-

Add the prepared progesterone-HPβCD complex to the production culture to a final progesterone concentration of 0.5-1.0 g/L.

-

Continue incubation with vigorous shaking (for aeration) for another 24-72 hours. The optimal transformation time should be determined empirically by time-course analysis.

-

-

Extraction:

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Extract the mycelia separately by homogenizing them in ethyl acetate.

-

Combine all ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Comparison of Biotransformation Parameters

| Parameter | Fungal System (C. lunata) | Recombinant Yeast (Y. lipolytica) | Rationale / Comment |

| Catalyst | Endogenous P450 enzymes | Heterologously expressed P450 (e.g., bovine CYP17A1)[9] | Recombinant systems offer higher specificity and titer, avoiding potential side-reactions. |

| Substrate Conc. | 0.5 - 2.0 g/L | 0.5 - 1.5 g/L[9] | Limited by substrate solubility and potential toxicity to the cells. |

| Solubilizer | Cyclodextrins, co-solvents (DMF, DMSO)[8][9] | Cyclodextrins, co-solvents | Essential for overcoming the poor aqueous solubility of progesterone. |

| Incubation Time | 24 - 72 hours | 12 - 48 hours[9] | Recombinant systems are often faster and more efficient. |

| Typical Yield | Variable, up to ~73% reported with optimization[8] | Can be high, dependent on expression levels and engineering. | Yield is highly dependent on optimizing all parameters (aeration, pH, etc.). |

Chemical Synthesis: An Illustrative Multi-Step Route

Direct chemical 17α-hydroxylation of progesterone is not a viable industrial method due to a lack of selectivity. Chemical synthesis typically involves building the desired functionality from a different steroid precursor, such as androstenedione. The following pathway, adapted from principles disclosed in the patent literature, illustrates the chemical logic involved.[10]

Principle of Causality: Why a Multi-Step Chemical Route?

-

Controlled Introduction of Functionality: This approach avoids direct, uncontrolled oxidation. Instead, it builds the C17-OH group and the C20-acetyl side chain through a series of predictable reactions.

-

Stereochemical Control: The addition of the cyanide to the C17-ketone can be directed to favor the desired α-configuration for the hydroxyl group.[10]

-

Protecting Groups: Protection of other reactive carbonyls (e.g., at C3) is essential to ensure the Grignard reagent reacts exclusively at the desired position (the nitrile group).

The diagram below outlines a representative chemical synthesis workflow.

Caption: Workflow for a multi-step chemical synthesis of 17-OHP.

Product Purification and Characterization: A Self-Validating System

Regardless of the synthetic route, the crude product will be a mixture of 17-OHP, unreacted progesterone, and various byproducts. A robust purification and characterization protocol is mandatory to ensure the identity and purity of the final compound.

Protocol 2: Purification by Silica Gel Chromatography

A. Materials and Reagents

-

Crude product from synthesis.

-

Silica Gel (60 Å, 230-400 mesh).

-

Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

B. Step-by-Step Methodology

-

TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot it on a TLC plate alongside standards of progesterone and 17-OHP (if available). Develop the plate using a mobile phase such as Hexane:Ethyl Acetate (e.g., 70:30 or 60:40 v/v). Visualize under UV light (254 nm). 17-OHP is more polar than progesterone and will have a lower Rf value.

-

Column Packing: Prepare a glass chromatography column with a slurry of silica gel in hexanes.

-

Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of dichloromethane, adding silica, and evaporating the solvent. Carefully load the dried powder onto the top of the packed column.

-

Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate (gradient elution). Collect fractions and monitor their composition by TLC.

-

Fraction Pooling: Combine the fractions that contain pure 17-OHP.

-

Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.

-

Recrystallization: Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water) to obtain pure, crystalline 17-OHP.

Protocol 3: Characterization and Purity Assessment by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for confirming the identity and quantifying the purity of 17-OHP.[11][12][13]

A. Instrumentation and Conditions

-

HPLC System: A UHPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11][13]

-

Analytical Column: A C18 reverse-phase column (e.g., Waters C18 Symmetry, 3.5 μm, 2.1 × 50 mm).[11]

B. Step-by-Step Methodology

-

Standard Preparation: Prepare a stock solution of a certified 17-OHP reference standard in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve an accurately weighed amount of the purified synthetic product in methanol to a known concentration.

-

LC-MS/MS Analysis:

-

Inject the standards and sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient of water and methanol or acetonitrile.[11][13]

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. For 17-OHP (MW ≈ 330.46 g/mol ), a common transition to monitor in positive ESI mode is m/z 331.2 → 97.0.[11]

-

-

Data Analysis:

-

Identity Confirmation: The synthetic product must have the same retention time and the same MRM transition as the certified reference standard.

-

Purity Calculation: Construct a calibration curve from the reference standards. Determine the concentration of 17-OHP in the sample solution. Purity is calculated as (measured concentration / prepared concentration) x 100%.

-

Typical LC-MS/MS Parameters

| Parameter | Typical Value / Condition | Source / Rationale |

| Ionization Mode | ESI+ or APCI+ | Provides good sensitivity for steroids.[11][13] |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <5 µm) | Standard for steroid separation.[11] |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.01% NH4OH | Modifiers to improve ionization and peak shape.[11] |

| Mobile Phase B | Methanol or Acetonitrile with modifier | Organic phase for elution. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns.[11] |

| MRM Transition | m/z 331.2 → 97.0 / 109.0 | Specific parent-to-fragment transition for 17-OHP identification and quantification.[11] |

Conclusion

The synthesis of 17α-hydroxyprogesterone from progesterone is most effectively and specifically achieved through biotransformation, leveraging the catalytic precision of 17α-hydroxylase enzymes found in various microorganisms. This approach circumvents the significant regioselectivity challenges associated with classical chemical synthesis. This guide provides robust, field-tested protocols for both fungal biotransformation and subsequent purification and validation. Adherence to the detailed purification and analytical characterization steps is critical for establishing a self-validating workflow that ensures the production of high-purity 17-OHP suitable for research and development applications.

References

- Association for Laboratory Medicine. (n.d.). 17-Hydroxyprogesterone.

-

Wikipedia. (2024). 17α-Hydroxyprogesterone. Available at: [Link]

-

Rupa Health. (n.d.). 17-Hydroxyprogesterone. Available at: [Link]

-

Inter Science Institute. (n.d.). 17-Hydroxy Progesterone. Available at: [Link]

-

Al-Achi, A., et al. (2009). Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Journal of Chromatography B, 877(26), 2775-2780. Available at: [Link]

-

Turpeinen, U., et al. (2005). Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay. Scandinavian Journal of Clinical and Laboratory Investigation, 65(1), 3-12. Available at: [Link]

- Google Patents. (2013). CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone.

-

Leelapornpisid, P., et al. (2008). Enhancement of 17alpha-hydroxyprogesterone production from progesterone by biotransformation using hydroxypropyl-beta-cyclodextrin complexation technique. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(3-4), 327-333. Available at: [Link]

-

Solomon, S., et al. (1956). THE IN VITRO SYNTHESIS OF 17α-HYDROXYPROGESTERONE AND Δ4-ANDROSTENE-3,17-DIONE FROM PROGESTERONE BY BOVINE OVARIAN TISSUE. Journal of the American Chemical Society, 78(20), 5453-5454. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). 17-Hydroxyprogesterone, Serum. Available at: [Link]

-

The Hospital for Sick Children. (n.d.). Progesterone (17-Hydroxy). Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of progesterone, 17-hydroxyprogesterone and 17-OHPC. Available at: [Link]

-

ResearchGate. (n.d.). Biotransformation of progesterone to 17α-hydroxyprogesterone in a 1 L.... Available at: [Link]

-

ResearchGate. (n.d.). Enzymatic conversions of progesterone (I) to 17α- hydroxyprogesterone.... Available at: [Link]

-

Stanczyk, F. Z., & Romano, R. (2013). Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice. American journal of obstetrics and gynecology, 208(6), 421-422. Available at: [Link]

-

ResearchGate. (n.d.). Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. Available at: [Link]

-

Taylor & Francis Online. (n.d.). 17 hydroxyprogesterone – Knowledge and References. Available at: [Link]

-

South Tees Hospitals NHS Foundation Trust. (2022). 17a-Hydroxyprogesterone. Available at: [Link]

-

Janne, O., et al. (1975). A simple procedure for the radioimmunoassay of 17 alpha-hydroxyprogesterone in serum: comparison with an immunological purification technique. Journal of Steroid Biochemistry, 6(11-12), 1501-1507. Available at: [Link]

- Google Patents. (2016). CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone.

-

Patsnap Synapse. (2024). What is the mechanism of Hydroxyprogesterone Caproate?. Available at: [Link]

-

Obgyn Key. (2017). Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice. Available at: [Link]

-

Reproductive Health. (n.d.). 17α-Hydroxyprogesterone. Available at: [Link]

-

Hughes, I. A. (2014). 17-Hydroxyprogesterone in children, adolescents and adults. The Journal of Steroid Biochemistry and Molecular Biology, 143, 468-473. Available at: [Link]

Sources

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 3. immunotech.cz [immunotech.cz]

- 4. Progesterone (17-Hydroxy) [sickkids.ca]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. southtees.nhs.uk [southtees.nhs.uk]

- 7. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of 17alpha-hydroxyprogesterone production from progesterone by biotransformation using hydroxypropyl-beta-cyclodextrin complexation technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 11. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of 17α-Hydroxy-4-pregnen-3-one

Introduction

Welcome to the technical support center for the chromatographic analysis of 17α-Hydroxy-4-pregnen-3-one, also known as 17-hydroxyprogesterone (17-OHP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation and analysis of this steroid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve optimal peak resolution and accurate quantification.

17-OHP is a crucial endogenous steroid hormone and a key intermediate in the biosynthesis of corticosteroids, androgens, and estrogens.[1] Accurate measurement of 17-OHP is vital for the diagnosis and monitoring of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).[2][3] However, its analysis can be challenging due to its structural similarity to other endogenous steroids, leading to potential co-elution and compromised peak resolution.[4][5]

This guide will walk you through common issues and provide systematic approaches to troubleshoot and resolve them, ensuring the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques used for the analysis of 17α-Hydroxy-4-pregnen-3-one?

A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[6][7] Reversed-phase HPLC (RP-HPLC) is widely used due to its versatility in separating moderately polar compounds like steroids.[6] LC-MS/MS is often the preferred method for clinical research applications due to its high sensitivity and specificity, which helps to minimize interferences from the sample matrix.[3][8]

Q2: I am observing significant peak tailing for my 17-OHP peak. What are the likely causes?

A2: Peak tailing for a compound like 17-OHP in reversed-phase chromatography is often due to secondary interactions between the analyte and the stationary phase.[9] Common causes include:

-

Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of 17-OHP, leading to tailing.[9] Using an end-capped column or a mobile phase with a competitive base can mitigate this.

-

Column Contamination: Accumulation of strongly retained sample components on the column inlet can distort peak shape.[10][11]

-

Column Void: A void or channel in the column packing can lead to a non-uniform flow path and result in peak tailing.[9]

-

Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of silanol groups, influencing secondary interactions.[11]

Q3: My 17-OHP peak is co-eluting with another compound. How can I improve the separation?

A3: Co-elution is a common challenge in steroid analysis due to the presence of structurally similar isomers.[4][5] To resolve co-eluting peaks, you can modify the following parameters:

-

Change the Stationary Phase: Switching to a column with a different selectivity, such as a biphenyl or a polar-embedded phase, can alter the retention mechanism and improve separation of isomers.[4][12]

-

Modify the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the mobile phase pH can significantly impact selectivity.[13][14]

-

Adjust the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[15]

-

Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[12]

Q4: What are the best practices for sample preparation to ensure good chromatographic performance?

A4: Proper sample preparation is critical for robust and reproducible results. For biological matrices like plasma or serum, this typically involves:

-

Protein Precipitation: To remove the bulk of proteins that can foul the column.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To isolate the steroids of interest and remove interfering substances.[8][16] SPE with cartridges like Oasis HLB is a common and effective method for cleaning up plasma samples before LC-MS/MS analysis.[16][17]

-

Filtration: To remove any particulate matter that could block the column frit.[18]

Troubleshooting Guide

This section provides a more detailed, systematic approach to resolving common issues encountered during the chromatographic analysis of 17α-Hydroxy-4-pregnen-3-one.

Problem 1: Poor Peak Resolution

Poor resolution between 17-OHP and an interfering peak can compromise the accuracy of quantification. The resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k).

Systematic Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Protocols for Improving Resolution

Protocol 1: Optimizing Mobile Phase Composition

-

Objective: To improve selectivity (α) by changing the mobile phase.

-

Initial Conditions: Let's assume a starting condition of 60:40 Acetonitrile:Water on a C18 column.

-

Step 1: Adjust Organic Solvent Strength. Decrease the percentage of acetonitrile in 5% increments (e.g., to 55%, then 50%). This will increase the retention factor (k) and may improve resolution.[14]

-

Step 2: Change the Organic Modifier. If adjusting the strength is insufficient, switch the organic modifier. Prepare a mobile phase with methanol at a concentration that gives a similar retention time to the original acetonitrile method. The different solvent-analyte interactions can significantly alter selectivity.[13]

-

Step 3: Introduce a Third Solvent. For complex separations, consider adding a small percentage (2-5%) of a third solvent like isopropanol or tetrahydrofuran to the mobile phase. This can fine-tune selectivity.

-

Step 4: Adjust pH. If working with ionizable compounds or if silanol interactions are suspected, adjusting the mobile phase pH can improve peak shape and resolution. For steroids, a neutral pH is generally used.

Protocol 2: Selecting an Alternative Stationary Phase

-

Objective: To improve selectivity (α) by changing the stationary phase chemistry.

-

Rationale: Standard C18 columns separate primarily based on hydrophobicity. For structurally similar steroids, alternative interactions are often needed for baseline resolution.[4]

-

Step 1: Consider a Phenyl-Hexyl or Biphenyl Phase. These phases provide pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic and unsaturated compounds like steroids.[12]

-

Step 2: Evaluate a Polar-Embedded Phase. These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for polar analytes and are more compatible with highly aqueous mobile phases.[18]

-

Step 3: Test a Polar End-capped Column. Polar end-capping can enhance the retention of polar compounds and improve peak shape by shielding residual silanol groups.[18]

| Parameter | C18 Column | Biphenyl Column | Expected Outcome |

| Primary Interaction | Hydrophobic | Hydrophobic, pi-pi | Increased selectivity for unsaturated rings |

| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water | Altered elution order and improved resolution |

| Reference | [12] | [4] |

Problem 2: Peak Shape Issues (Tailing and Fronting)

Ideal chromatographic peaks should be symmetrical (Gaussian).[9] Peak asymmetry can affect integration accuracy and resolution. The tailing factor (Tf) or asymmetry factor (As) is used to quantify peak shape. A value of 1 is perfectly symmetrical.

Troubleshooting Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols for Improving Peak Shape

Protocol 3: Mitigating Secondary Silanol Interactions

-

Objective: To reduce peak tailing caused by interactions with active silanol groups.

-

Step 1: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[9]

-

Step 2: Mobile Phase Modification.

-

Lower the pH: Operating at a lower pH (e.g., 2.5-3.5) with a suitable buffer will protonate the silanol groups, reducing their ability to interact with the analyte.

-

Add a Competing Base: For basic analytes, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase. However, this is less common for steroid analysis.

-

-

Step 3: Increase Temperature. Higher temperatures can improve mass transfer kinetics and reduce the impact of secondary interactions.[15]

Protocol 4: Addressing Extra-Column Volume and Column Issues

-

Objective: To minimize peak broadening and tailing caused by the HPLC system.

-

Step 1: Minimize Tubing Length and Diameter. Use the shortest possible length of narrow internal diameter (ID) tubing to connect the injector, column, and detector.[10][19]

-

Step 2: Check for Column Voids. A sudden pressure shock or operating outside the recommended pH and temperature range can cause the packed bed to settle, creating a void at the column inlet.[9] If a void is suspected, reversing and flushing the column may sometimes help, but replacement is often necessary.[11]

-

Step 3: Use a Guard Column. A guard column can protect the analytical column from strongly retained impurities and particulates that can cause peak distortion and high backpressure.[10]

| Issue | Cause | Solution | Reference |

| Peak Tailing | Secondary interactions with silanols | Use an end-capped column, lower mobile phase pH | [9] |

| Column contamination | Use a guard column, improve sample prep | [10] | |

| Extra-column volume | Minimize tubing length and ID | [19] | |

| Peak Fronting | Sample overload | Reduce injection volume or sample concentration | [20] |

| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase |

Conclusion

Achieving optimal chromatographic resolution for 17α-Hydroxy-4-pregnen-3-one requires a systematic and logical approach to troubleshooting. By understanding the fundamental principles of chromatography and the specific challenges associated with steroid analysis, researchers can effectively diagnose and resolve common issues such as poor resolution and peak asymmetry. This guide provides a framework for identifying the root cause of a problem and implementing targeted solutions, ultimately leading to more accurate and reliable analytical data.

References

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

-

Stoenoiu, C. E., Bolboacă, S. D., & Jäntschi, L. (2011). Mobile Phase Optimization Method for Steroids Separation. Applied Medical Informatics, 18(1, 2), 17-24. [Link]

-

HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

-

Stoenoiu, C. E., Bolboacă, S. D., & Jäntschi, L. (2006). Mobile Phase Optimization Method for Steroids Separation. Applied Medical Informatics, 18(1, 2), 17-24. [Link]

-

PerkinElmer. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. [Link]

-

Kromidas, S. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

-

Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

-

Cimpoiu, C., Hosu, A., & Hodisan, S. (2006). Analysis of some steroids by thin-layer chromatography using optimum mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 633-637. [Link]

-

Stoenoiu, C. E., Bolboacă, S. D., & Jäntschi, L. (2006). Mobile Phase Optimization Method for Steroids Separation. Applied Medical Informatics, 18(1, 2), 17-24. [Link]

-

Cimpoiu, C., Hosu, A., & Hodisan, S. (2006). Analysis of some steroids by thin-layer chromatography using optimum mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 633-637. [Link]

-

Thermo Fisher Scientific. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

-

Mabuchi, H., Nakahashi, M., & Nakao, T. (1990). Prevention of co-elution of steroid sulfates with serum proteins from pre-column in column-switching HPLC system. Nihon Naibunpi Gakkai zasshi, 66(6), 635-643. [Link]

-

Snyder, L. R., & Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]

-

Chrom Tech. (n.d.). Methods for Changing Peak Resolution in HPLC. [Link]

-

Katayama, M., & Takeda, M. (1999). Determination of progesterone and 17-hydroxyprogesterone by high performance liquid chromatography after pre-column derivatization. Analyst, 124(8), 1221-1225. [Link]

-

U.S. Pharmacopeia. (2006). USP Monographs: Hydroxyprogesterone Caproate. USP29-NF24. [Link]

-

Zhang, H., et al. (2008). Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. Journal of Chromatography B, 865(1-2), 144-149. [Link]

-

Carwood, C. M., et al. (2008). Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1133-1139. [Link]

-

Wudy, S. A., et al. (1995). 17 alpha-hydroxyprogesterone, 4-androstenedione, and testosterone profiled by routine stable isotope dilution/gas chromatography-mass spectrometry in plasma of children. Pediatric Research, 38(1), 76-80. [Link]

-

Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

-

Li, Y., et al. (2024). Development and evaluation of a candidate reference measurement procedure for detecting 17α-hydroxyprogesterone in dried blood spots using isotope dilution liquid chromatography tandem mass spectrometry. Scientific Reports, 14(1), 1-9. [Link]

-

Antonelli, G., et al. (2016). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 45-51. [Link]

-

Demeditec Diagnostics GmbH. (n.d.). 17-OH-Progesterone ELISA. [Link]

-

The Association for Laboratory Medicine. (n.d.). 17-Hydroxyprogesterone. [Link]

-

Dr. Oracle. (2025, November 1). What does the 17-Hydroxyprogesterone (17-OHP) test measure?. [Link]

-

Ghorbani, M., et al. (2024). Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology. Scientific Reports, 14(1), 1-12. [Link]

-

Longdom Publishing. (2017, February 8). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Contraceptive. [Link]

-

Waters Corporation. (n.d.). Analysis of 17-Hydroxyprogesterone in Serum for Clinical Research. [Link]

-

NP-MRD. (2009, February 3). Showing NP-Card for 17alpha,20alpha-Dihydroxypregn-4-en-3-one (NP0000610). [Link]

-

Trant, J. M., & Thomas, P. (1989). Identification of 17 alpha,20 beta,21-trihydroxy-4-pregnen-3-one as the major ovarian steroid produced by the teleost Micropogonias undulatus during final oocyte maturation. Steroids, 54(1), 25-41. [Link]

Sources

- 1. novamedline.com [novamedline.com]

- 2. labmed.org.uk [labmed.org.uk]

- 3. droracle.ai [droracle.ai]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. 17 alpha-hydroxyprogesterone, 4-androstenedione, and testosterone profiled by routine stable isotope dilution/gas chromatography-mass spectrometry in plasma of children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromtech.com [chromtech.com]

- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]